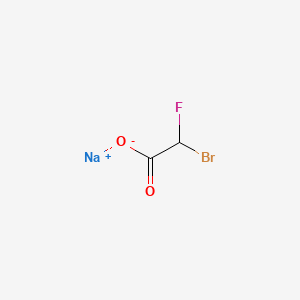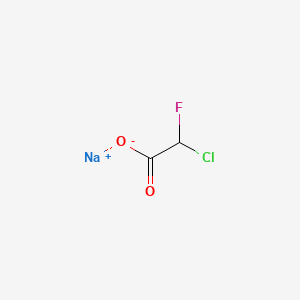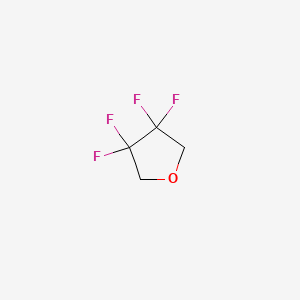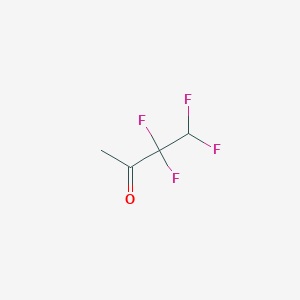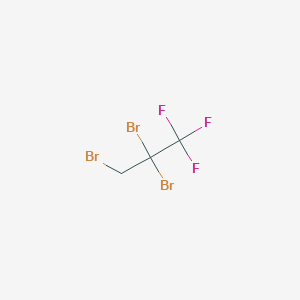
4-Fluoro-3-nitrobenzoyl chloride
Descripción general
Descripción
4-Fluoro-3-nitrobenzoyl chloride is an acid halide . It is also known as 3-NITRO-4-FLUOROBENZOYL CHLORIDE .
Synthesis Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . The synthesis of 3-Fluoro-4-nitrobenzoic acid involves the use of 3-fluoro-4-nitrobenzyl alcohol in acetone .Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-nitrobenzoyl chloride is C7H3ClFNO3 . The average mass is 203.555 Da and the monoisotopic mass is 202.978546 Da .Chemical Reactions Analysis
4-Fluoro-3-nitrobenzoyl chloride may undergo Friedel-Crafts acylation reaction with activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It is also used as an acylation reagent .Physical And Chemical Properties Analysis
4-Fluoro-3-nitrobenzoyl chloride is a liquid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 291.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 43.0±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 131.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“4-Fluoro-3-nitrobenzoyl chloride” is used in various areas of chemical synthesis . It’s a versatile reagent that can participate in a variety of reactions, contributing both the nitro and fluoro functional groups to the resulting compounds .
Chromatography
In the field of chromatography, “4-Fluoro-3-nitrobenzoyl chloride” can be used as a stationary phase component . Its unique chemical properties can help in the separation and analysis of complex mixtures .
Material Science
In material science, “4-Fluoro-3-nitrobenzoyl chloride” can be used in the synthesis of new materials . The nitro and fluoro groups can contribute to the unique properties of these materials .
Mecanismo De Acción
Target of Action
Benzoyl chloride compounds are generally known to react with a wide range of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .
Mode of Action
4-Fluoro-3-nitrobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an acylating agent, transferring its acyl group (4-Fluoro-3-nitrobenzoyl) to other molecules . The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound, potentially directing its interactions with specific targets .
Biochemical Pathways
It’s worth noting that benzoyl chlorides can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the specific targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluoro-3-nitrobenzoyl chloride are not well-studied. As a small, lipophilic molecule, it may be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of 4-Fluoro-3-nitrobenzoyl chloride’s action would depend on the specific targets it interacts with. Given its reactivity, it could potentially modify a variety of biomolecules, altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-Fluoro-3-nitrobenzoyl chloride. For instance, it is typically stored under an inert atmosphere at room temperature, suggesting that it may be sensitive to oxidation or hydrolysis .
Safety and Hazards
4-Fluoro-3-nitrobenzoyl chloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Relevant Papers Unfortunately, I was unable to find specific papers related to 4-Fluoro-3-nitrobenzoyl chloride .
Propiedades
IUPAC Name |
4-fluoro-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-5(9)6(3-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVFOHHRJZBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382599 | |
| Record name | 4-fluoro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400-94-2 | |
| Record name | 4-Fluoro-3-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 400-94-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

